molecular formula C4H4INOS B12942694 5-Iodo-3-methoxyisothiazole

5-Iodo-3-methoxyisothiazole

Cat. No.: B12942694
M. Wt: 241.05 g/mol
InChI Key: VXSVVTIZLNYPPZ-UHFFFAOYSA-N
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Description

5-Iodo-3-methoxyisothiazole is a heterocyclic compound that belongs to the isothiazole family Isothiazoles are five-membered rings containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3-methoxyisothiazole can be achieved through several methods. One common approach involves the reaction of 3-methoxyisothiazole with iodine in the presence of a suitable oxidizing agent. The reaction typically takes place under mild conditions, ensuring high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3-methoxyisothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form different derivatives with altered properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of 5-azido-3-methoxyisothiazole or 5-cyano-3-methoxyisothiazole.

    Oxidation: Formation of this compound-4-carboxylic acid.

    Reduction: Formation of 5-iodo-3-methoxyisothiazoline.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Iodo-3-methoxyisothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-3-methylisothiazole: Similar structure but with a methyl group instead of a methoxy group.

    5-Bromo-3-methoxyisothiazole: Similar structure but with a bromine atom instead of iodine.

    3-Methoxyisothiazole: Lacks the iodine atom, making it less reactive in certain chemical reactions.

Uniqueness

5-Iodo-3-methoxyisothiazole is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity, making it suitable for various synthetic applications. Additionally, the methoxy group contributes to its solubility and stability, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C4H4INOS

Molecular Weight

241.05 g/mol

IUPAC Name

5-iodo-3-methoxy-1,2-thiazole

InChI

InChI=1S/C4H4INOS/c1-7-4-2-3(5)8-6-4/h2H,1H3

InChI Key

VXSVVTIZLNYPPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=C1)I

Origin of Product

United States

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